molecular formula C11H12N4O B14668889 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one CAS No. 36120-38-4

7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one

Cat. No.: B14668889
CAS No.: 36120-38-4
M. Wt: 216.24 g/mol
InChI Key: GTGZNNFPMCVGMU-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of azepino-fused heterocycles, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one can be achieved through several synthetic approaches. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a pteridine derivative with an azepine precursor under acidic or basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
  • 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles

Uniqueness

Compared to these similar compounds, 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one stands out due to its unique pteridine-fused structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

36120-38-4

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[2,1-b]pteridin-12-one

InChI

InChI=1S/C11H12N4O/c16-11-9-10(13-6-5-12-9)14-8-4-2-1-3-7-15(8)11/h5-6H,1-4,7H2

InChI Key

GTGZNNFPMCVGMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=NC=CN=C3C(=O)N2CC1

Origin of Product

United States

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